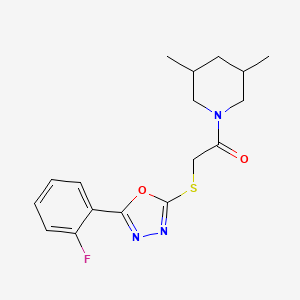
N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide, also known as MSA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MSA belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties. In
科学的研究の応用
Anion Coordination and Molecular Geometry
Research by Kalita and Baruah (2010) investigated the spatial orientations of amide derivatives, including a compound similar to N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide, highlighting its role in anion coordination. Their study demonstrated how different protonation states affect the molecule's geometry, influencing its self-assembly into structures with potential applications in molecular recognition and sensor design (Kalita & Baruah, 2010).
Antimicrobial and Antiprotozoal Activity
Patel et al. (2017) synthesized a series of quinoxaline-oxadiazole hybrids from a parent compound, showing promising antimicrobial and antiprotozoal activities. This suggests the potential of this compound derivatives in developing new antimicrobial agents, particularly against Trypanosoma cruzi (Patel et al., 2017).
Structural Studies and Material Properties
Further structural studies by Karmakar et al. (2009) on quinoline derivatives, including amide bonds similar to the compound of interest, shed light on the formation of co-crystals with aromatic diols. These insights are crucial for developing materials with specific optical and structural properties (Karmakar et al., 2009).
Synthesis and Evaluation of Analgesic and Anti-asthmatic Activity
Chabukswar et al. (2016) conducted synthesis and evaluation of certain derivatives for analgesic and anti-asthmatic activities, showcasing the therapeutic potential of such compounds. Their findings indicate the possibility of developing new medications for pain and asthma management (Chabukswar et al., 2016).
Antitubercular Agents
Karkara et al. (2020) designed and synthesized amino carbinols as potential anti-tubercular agents. Their research underscores the compound's relevance in tackling tuberculosis, particularly against the H37Ra strain of Mycobacterium tuberculosis (Karkara et al., 2020).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)20-17(21)12-23-16-6-2-4-13-5-3-11-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDUWUYJGVIVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
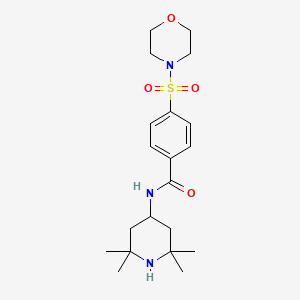
![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)
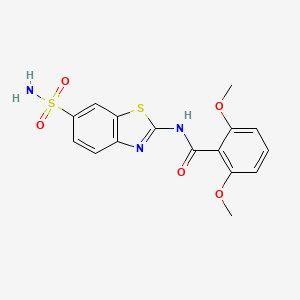
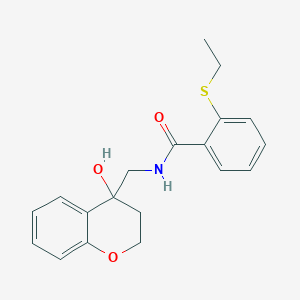
![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)
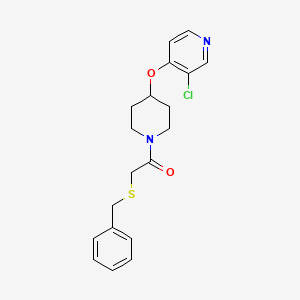
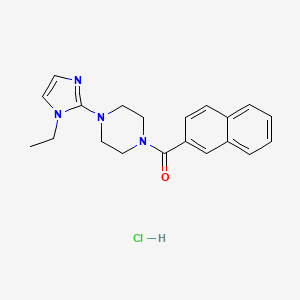
![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)
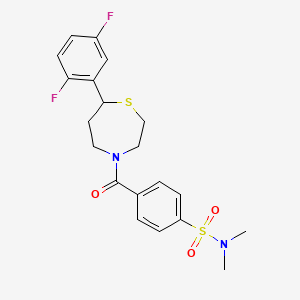

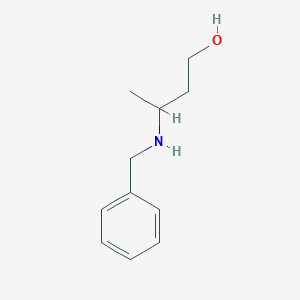
![3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2643171.png)
